1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole
Overview
Description
1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is a complex organic compound featuring a sulfonyl group attached to a chlorophenyl ring and two dimethylpyrazolyl groups
Preparation Methods
The synthesis of 1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole typically involves multiple steps:
Formation of the pyrazole rings: This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Attachment of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the pyrazole derivative in the presence of a base.
Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorinating agents.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole undergoes various chemical reactions:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide under appropriate conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the pyrazole rings can participate in π-π stacking interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other sulfonyl-substituted pyrazoles and chlorophenyl derivatives:
- **4,4’-
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2S/c1-12-16(10-24(3)21-12)18-9-19(17-11-25(4)22-13(17)2)26(23-18)29(27,28)15-7-5-14(20)6-8-15/h5-11H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILWFJBVIQWTFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CN(N=C4C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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